REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[H][H].[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[C:12]1[N:17]=[C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]2=[N:14][CH:13]=1)=[O:19].Cl>[Pt]=O>[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[CH:12]1[NH:17][C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]=2[NH:14][CH2:13]1)=[O:19] |f:0.1.2|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off from the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[H][H].[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[C:12]1[N:17]=[C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]2=[N:14][CH:13]=1)=[O:19].Cl>[Pt]=O>[CH3:9][CH:10]([OH:25])[CH:11]([OH:24])[CH:12]1[NH:17][C:16]2[C:18]([N:20]=[C:21]([NH2:23])[NH:22][C:15]=2[NH:14][CH2:13]1)=[O:19] |f:0.1.2|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off from the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |